molecular formula C14H14N2O2 B3336787 1-(4-Methoxyphenyl)-3-phenylurea CAS No. 3746-53-0

1-(4-Methoxyphenyl)-3-phenylurea

Cat. No.: B3336787
CAS No.: 3746-53-0
M. Wt: 242.27 g/mol
InChI Key: NTRVJFMCRHBODE-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-3-phenylurea” seems to be a urea derivative. Urea derivatives are known for their wide range of applications in the field of medicine and agriculture . They are often used as building blocks in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques and computational methods. For instance, the structure of “this compound” would likely involve a urea functional group attached to a phenyl ring and a methoxyphenyl ring .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been studied. For example, the biocatalytic reduction of 4-methoxyacetophenone has been investigated using Saccharomyces uvarum .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related phenylurea compounds has been extensively studied. For example, the crystal structure of metobromuron, a phenylurea herbicide, reveals intermolecular hydrogen bonds and weak C—H⋯π interactions forming chains along the a-axis, contributing to a two-dimensional network. Such structural insights are crucial for understanding the physical properties and potential applications of phenylurea derivatives in materials science and herbicide design (Kang et al., 2015).

Molecular Docking and DNA Binding

Phenylurea derivatives have been explored for their interaction with biological targets. For instance, a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed significant DNA binding ability and cytotoxicity against cancer cell lines. Molecular docking studies indicated strong binding with B-DNA, suggesting potential applications in cancer therapy and drug design (Mushtaque et al., 2016).

Corrosion Inhibition

Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound with structural similarity to 1-(4-Methoxyphenyl)-3-phenylurea, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic conditions. The study provides insights into the use of phenylurea derivatives in protecting metals from corrosion, which is vital for industrial applications (Bentiss et al., 2009).

Herbicidal Activities

Phenylurea compounds have been synthesized and evaluated for their herbicidal activities, targeting protoporphyrinogen oxidase, a crucial enzyme in plant chlorophyll synthesis. This research highlights the potential of phenylurea derivatives in developing new herbicides for agricultural use (Luo et al., 2008).

Nonlinear Optical Properties

Studies on substituted phenylurea compounds have also explored their nonlinear optical properties, which are essential for applications in photonic and optoelectronic devices. Such research expands the functional utility of phenylurea derivatives beyond traditional areas (Tamer et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, 4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 4-Methoxyphenol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of “1-(4-Methoxyphenyl)-3-phenylurea” and similar compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and materials science .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRVJFMCRHBODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307267
Record name 1-(4-methoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3746-53-0
Record name Carbanilide, 4-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.6 g o-methoxyaniline and 0.7 ml triethylamine with 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide, under stirring. The reaction mixture was stirred at room temperature for 2 hours, then diluted with 100 ml water. The precipitated solid product was cooled, filtered, washed with water and dried. 0.80 g 1-phenyl-3-(4-methoxyphenyl)-urea was obtained, which melted at 196°-198° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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